

synthesis of 5-Chloro-7-nitro-1H-indazole derivatives

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Compound of Interest

Compound Name: 5-Chloro-7-nitro-1H-indazole

Cat. No.: B1371895

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An In-Depth Technical Guide to the Synthesis of **5-Chloro-7-nitro-1H-indazole** Derivatives

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, substituted indazoles, such as **5-chloro-7-nitro-1H-indazole**, are pivotal intermediates in the synthesis of targeted therapeutics, most notably tyrosine kinase inhibitors like Pazopanib. This technical guide provides a comprehensive overview of a robust and well-precedented synthetic pathway to **5-chloro-7-nitro-1H-indazole**. It is intended for researchers, medicinal chemists, and process development professionals. The guide details the strategic approach, underlying reaction mechanisms, a step-by-step experimental protocol adapted from analogous transformations, and key analytical considerations.

Introduction and Strategic Significance

Indazole and its derivatives are bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of the indazole ring dictates its biological target and pharmacological profile. The compound **5-chloro-7-nitro-1H-indazole** (CAS 41926-18-5) has emerged as a critical building block in pharmaceutical development.

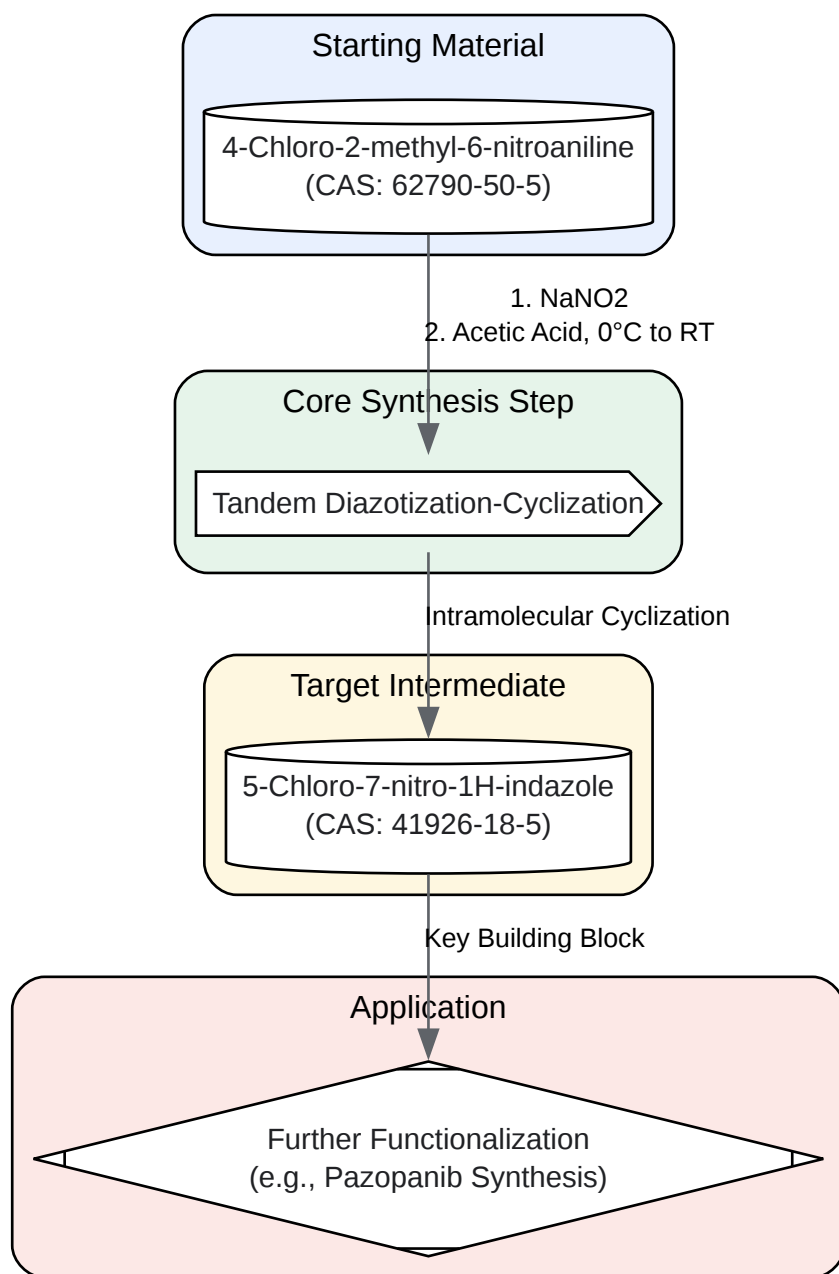
Its primary significance lies in its role as a key intermediate for the synthesis of Pazopanib, an FDA-approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell

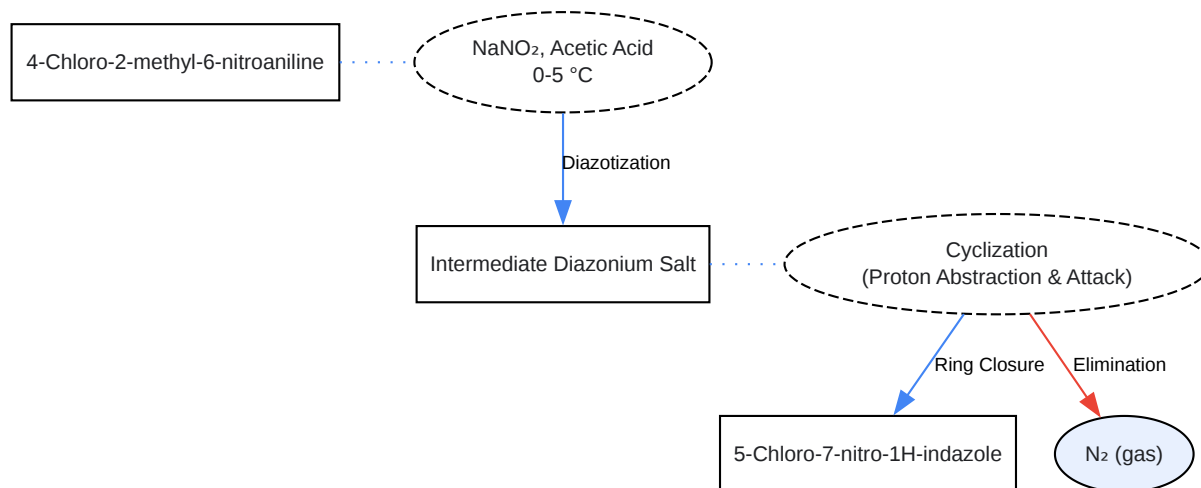
carcinoma and soft tissue sarcoma. The chloro and nitro substituents provide essential handles for subsequent functionalization, allowing for the construction of the complex molecular architecture of the final active pharmaceutical ingredient (API). A reliable and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

This guide focuses on the most direct and industrially relevant synthetic approach: the intramolecular cyclization of a substituted o-toluidine derivative via a diazotization reaction.

Proposed Synthetic Pathway: A Mechanistic Perspective

The chosen synthetic route leverages the classical and highly reliable Davis-Beirut reaction (a type of indazole synthesis from o-alkylanilines) to construct the indazole core. The overall workflow begins with the commercially available precursor, 4-chloro-2-methyl-6-nitroaniline.





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